molecular formula C21H23N5O11 B14001254 ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol CAS No. 4788-65-2

ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol

Cat. No.: B14001254
CAS No.: 4788-65-2
M. Wt: 521.4 g/mol
InChI Key: IXANSZHZXOKYKW-UHFFFAOYSA-N
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Description

Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate is a benzoate ester derivative featuring a complex substituent at the para position. 2,4,6-Trinitrophenol (TNP), also known as picric acid, is a nitroaromatic compound with high explosive power and environmental toxicity. It is widely used in explosives, dyes, and as a chemical precursor .

Properties

CAS No.

4788-65-2

Molecular Formula

C21H23N5O11

Molecular Weight

521.4 g/mol

IUPAC Name

ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol

InChI

InChI=1S/C15H20N2O4.C6H3N3O7/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,3,8-10,16H2,1-2H3;1-2,10H

InChI Key

IXANSZHZXOKYKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CN)C(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate

This intermediate is synthesized through a sequence involving:

  • Starting material : Ethyl 4-aminobenzoate (ethyl para-aminobenzoate, commonly known as benzocaine).
  • Acetylation : Reaction of the amino group with acetyl chloride or acetic anhydride to introduce the acetyl moiety.
  • Side chain modification : Introduction of the 4-amino-3-oxobutyl substituent by nucleophilic substitution or reductive amination on the acetylated intermediate.

Typical reaction conditions :

Step Reagents/Conditions Notes
Acetylation Acetic anhydride, pyridine, 0-5 °C Controls monoacetylation
Side chain attachment 4-bromo-3-oxobutyl derivative, base (e.g., K2CO3) SN2 reaction or reductive amination
Purification Recrystallization or column chromatography Ensures removal of unreacted starting materials

This method aligns with classical approaches for functionalizing aromatic amines with ketoalkyl chains, as seen in related literature on aminoindan and carbamate derivatives synthesis.

Preparation of 2,4,6-Trinitrophenol (Picric Acid)

Picric acid is commercially available but can be prepared by:

  • Nitration of phenol : Using a nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature (0-10 °C) to avoid over-oxidation.
  • Purification : Crystallization from water or organic solvents.

Due to its explosive nature, handling requires strict safety protocols.

Formation of the Final Compound: Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol

The final compound is likely a salt or cocrystal formed by the interaction of the basic amino group in the ethyl 4-substituted benzoate with the acidic phenolic proton of 2,4,6-trinitrophenol.

Preparation methods include :

  • Direct mixing in solution : Dissolving equimolar amounts of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate and picric acid in a suitable solvent such as ethanol or acetone, followed by slow evaporation or cooling to induce crystallization.
  • Cocrystallization techniques : As demonstrated in the synthesis of other pharmaceutical cocrystals, such as fluoxetine hydrochloride cocrystals with organic acids. The process involves:

    Step Description
    Dissolution Both components dissolved in a common solvent at elevated temperature
    Mixing Addition of one component to the other under stirring
    Crystallization Slow evaporation or cooling to precipitate the cocrystal
    Filtration and drying Isolation of the solid product
  • Stoichiometry control : Adjusting molar ratios to favor formation of the desired 1:1 complex or other stoichiometries.

Analytical Data and Characterization

The prepared compound is characterized by:

Research Discoveries and Optimization Insights

  • Anchimeric assistance in reactions : Studies on related benzoate derivatives suggest that neighboring group participation can facilitate substitution reactions, improving yields and selectivity.
  • Kinetic and thermodynamic control : Activation energies and entropies of activation in similar systems indicate that reaction conditions such as temperature and solvent polarity critically influence product distribution.
  • Cocrystal stability and bioavailability : Formation of cocrystals with picric acid can improve the physicochemical properties of the compound, such as solubility and stability, which is a focus in pharmaceutical development.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Observations/Notes
Ethyl 4-aminobenzoate acetylation Acetic anhydride, pyridine, 0-5 °C Controlled acetylation of amino group
Side chain attachment Alkyl halide substitution, base (K2CO3) Introduction of 4-amino-3-oxobutyl side chain
Picric acid preparation Nitration of phenol with HNO3/H2SO4 Requires careful temperature control
Cocrystal formation Dissolution in ethanol, slow evaporation Stoichiometry and solvent choice critical
Purification and characterization Recrystallization, spectroscopy, XRD Confirms structure and purity

The preparation of This compound involves a multi-step synthesis starting from ethyl 4-aminobenzoate, functionalized through acetylation and side chain introduction, combined with the acidic 2,4,6-trinitrophenol via cocrystallization or salt formation. The process requires careful control of reaction conditions and purification to achieve a high-purity product. Research on related compounds provides valuable insights into optimizing reaction mechanisms and improving compound properties through cocrystal engineering.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

It appears that the query contains two distinct chemical compounds: ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate and 2,4,6-trinitrophenol. As such, the applications of each compound will be discussed separately.

Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate

Based on the search results, ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate, also known as ethyl 4-[acetyl-(4-azido-3-oxobutyl)amino]benzoate, is a pharmaceutical compound with potential applications in cancer treatment . One search result lists its identifier as CAS No. 4788-62-9 . The identified use is "for industry use only" .

2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol, also known as picric acid, has several applications, particularly in the scientific and industrial fields:

Detection of 2,4,6-Trinitrophenol: Carbon dots can be used to detect trace amounts of 2,4,6-trinitrophenol due to their photoluminescence properties .

Toxicity Studies: 2,4,6-Trinitrophenol's toxicity has been studied in newborn and young rats, with different toxicity profiles observed between the two groups. In newborn rats, deaths and behavioral changes were found at 81.4 and 407 mg/kg per day, while lower body weight was observed in males at 65.1 mg/kg per day. In young rats, deaths were observed at 500 mg/kg per day, and hemolytic anemia and testicular toxicity were found at 100 mg/kg per day .

Dissociation in Aqueous Mixtures: The dissociation constant of 2,4,6-trinitrophenol in aqueous mixtures of methanol and ethanol has been studied. The solvent effect on the dissociation of 2,4,6-trinitrophenol has been calculated, and the results indicate that the stability of the trinitrophenolate anion is greater than its conjugate acid in solvents with lower mol% of non-aqueous components .

Mechanism of Action

The mechanism of action of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural analogs of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate
Compound Name Key Structural Differences Applications/Properties References
Ethyl 4-(sulfooxy)benzoate Sulfate ester instead of acetyl-amino-butyl Natural product isolation (bamboo shoots)
Ethyl 4-[(2-methoxyethyl)amino]benzoate Methoxyethylamine substituent Intermediate in organic synthesis
Ethyl 4-[1-(3,4-dimethoxyphenyl)pyrrolidine] Dimethoxyphenyl-pyrrolidine group Pharmacological activity (hypothetical)

Key Observations :

  • Unlike ethyl 4-[(2-methoxyethyl)amino]benzoate, the target compound’s branched alkyl chain could sterically hinder interactions in catalytic or binding applications .
Table 2: Comparison of 2,4,6-Trinitrophenol (TNP) with Other Nitroaromatics
Compound Nitro Groups Sensitivity Toxicity Key Applications References
2,4,6-Trinitrophenol 3 (para) High Severe (aquatic) Explosives, sensors, dyes
2,4-Dinitrophenol (DNP) 2 (para) Moderate High (mitochondrial disruptor) Pesticides, metabolism studies -
Trinitrotoluene (TNT) 3 (methyl) Low Moderate Military explosives -

Key Observations :

  • TNP’s three nitro groups in para positions make it 10× more sensitive to detonation than TNT but less stable than DNP .
  • Unlike TNT, TNP is water-soluble, exacerbating its environmental impact. Recent studies highlight its detection in aqueous media using amine-functionalized MOFs, achieving sub-ppm sensitivity .

Research Findings and Data Gaps

Synthesis Challenges: Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate’s synthesis likely involves multi-step alkylation/acylation of ethyl 4-aminobenzoate, akin to methods for ethyl 4-bromo-butanoate derivatives . Co-crystallization with TNP may require pH-controlled conditions due to TNP’s acidic phenolic group (pKa ~0.3) .

Thermodynamic Properties :

  • Hypothetical data based on analogs:
  • Melting Point : ~120–150°C (similar to ethyl 4-sulfooxybenzoate ).
  • Solubility: High in DMSO, moderate in ethanol (predicted via LogP calculations).

Safety and Environmental Impact: TNP’s environmental persistence and toxicity necessitate stringent handling protocols.

Biological Activity

The compound ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate; 2,4,6-trinitrophenol (often referred to as a hybrid compound due to its structural complexity) combines elements of both an amino acid derivative and a nitrophenol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of two main components:

  • Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate - a derivative that may exhibit anti-cancer properties.
  • 2,4,6-Trinitrophenol (TNP) - a well-known explosive and toxic compound that has been studied for its degradation and detoxification.

The biological activity of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the hydroxamic acid moiety in similar compounds has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with similar structures demonstrated IC50 values ranging from 4.9 to 7.6 µM against various tumor cell lines, indicating significant antiproliferative effects .
  • Microbial Degradation : The degradation of TNP has been extensively studied, with various microbial strains such as Rhodococcus showing the ability to metabolize TNP into less harmful compounds. This process is critical for bioremediation efforts in contaminated environments .
  • Toxicity Profiles : The toxicity of TNP has been evaluated in several studies, revealing acute effects on newborn and young rats. Understanding these toxicity profiles is essential for assessing the safety of compounds containing TNP .

Case Study 1: Antitumor Activity

A study investigating hydroxamic acid derivatives similar to ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate demonstrated their ability to inhibit tumor cell proliferation through HDAC inhibition. The most potent derivatives showed significant efficacy in vitro against six human cancer cell lines .

Case Study 2: Biodegradation of TNP

Research conducted on the microbial purification of wastewater containing TNP highlighted the effectiveness of a biological aerated filter (BAF) system, achieving a maximum volumetric removal rate of 2.53 g TNP/L·d. The study emphasized the role of Rhodococcus species in degrading TNP under varying pollution loads .

Data Tables

CompoundMechanismIC50 (µM)Reference
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoateHDAC Inhibition4.9 - 7.6
2,4,6-TrinitrophenolMicrobial DegradationN/A

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